molecular formula C12H7ClFNO3 B6390500 MFCD18317714 CAS No. 1262006-43-8

MFCD18317714

Cat. No.: B6390500
CAS No.: 1262006-43-8
M. Wt: 267.64 g/mol
InChI Key: JBZBSKPMESTXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on the structural and functional analogs discussed across multiple sources, compounds with MDL numbers (e.g., MFCD00003330, MFCD09997799) are typically small organic molecules with applications in pharmaceuticals, agrochemicals, or materials science. These compounds often feature heterocyclic frameworks (e.g., benzimidazoles, indoles, or imidazoles) and halogenated or trifluoromethyl substituents, which influence their physicochemical and biological properties . For the purpose of this analysis, we will adopt a comparative framework using structurally analogous compounds from the evidence to highlight key parameters for evaluation, such as molecular weight, solubility, synthetic efficiency, and safety profiles.

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3/c13-8-1-6(2-9(14)4-8)10-3-7(12(17)18)5-15-11(10)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZBSKPMESTXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687711
Record name 5-(3-Chloro-5-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-43-8
Record name 5-(3-Chloro-5-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317714 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles, synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system for extended periods.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as vacuum filtration and spin coating are used to fabricate the compound in various forms, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

MFCD18317714 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can gain electrons, leading to the reduction of its oxidation state.

    Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for oxidation and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.

Scientific Research Applications

MFCD18317714 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD18317714 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with cellular components to facilitate imaging or drug delivery.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical properties of MFCD18317714 analogs from the evidence, focusing on halogenated and trifluoromethyl-substituted compounds:

Compound (CAS No.) Molecular Formula Molecular Weight Log S (ESOL) Solubility (mg/mL) TPSA (Ų) Hazard Statements
1761-61-1 C₇H₅BrO₂ 201.02 -2.47 0.687 37.3 H302 (Harmful if swallowed)
1533-03-5 C₁₀H₉F₃O 202.17 -2.63 0.112 17.1 N/A
177760-04-2 C₇H₁₁N₃O₂ 169.18 -1.98 2.34 72.6 N/A
57335-86-1 C₁₀H₈ClNO 193.63 -2.91 0.045 29.1 H315, H319 (Skin/eye irritation)

Key Observations :

  • Solubility: The imidazole derivative (177760-04-2) exhibits higher aqueous solubility (2.34 mg/mL) due to its polar carboxy groups and lower molecular weight.
  • Topological Polar Surface Area (TPSA) : Higher TPSA values (e.g., 72.6 Ų for 177760-04-2) correlate with improved bioavailability and membrane permeability, critical for drug candidates .
  • Safety Profiles : Brominated and chlorinated compounds (e.g., 1761-61-1, 57335-86-1) carry specific hazard warnings (H302, H315), necessitating stringent handling protocols compared to fluorinated analogs .

Key Observations :

  • Catalytic Efficiency : The use of A-FGO (amine-functionalized graphene oxide) in synthesizing 1761-61-1 achieves near-quantitative yields (98%) with five reusability cycles, aligning with green chemistry principles .
  • Solvent Impact: Polar aprotic solvents (e.g., DMF) enhance reaction rates for chlorinated indoles (57335-86-1) but pose environmental and safety concerns compared to THF/ethanol systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.